2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S3/c1-29-15-10-11-17(18(13-15)30-2)24-20(26)14-33-23-22(25-21(31-23)19-9-6-12-32-19)34(27,28)16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYCFOBXVPZDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its unique structure incorporates various functional groups that may contribute to its biological activity, particularly in the context of anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a benzenesulfonyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The primary areas of interest for this compound include:
- Antitumor Activity : The compound has shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation markers.
- Antimicrobial Properties : Activity against certain bacterial strains.
The antitumor effects are likely mediated through the inhibition of specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar oxazol and thiophene groups have been reported to induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This was comparable to established chemotherapeutic agents .
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using various assays to measure cytokine production and inflammatory markers.
Experimental Findings
- Cytokine Production : Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Animal Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), the compound exhibited a dose-dependent reduction in swelling .
Antimicrobial Properties
The antimicrobial activity was evaluated against several bacterial strains using standard disk diffusion methods.
Results
- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was found to be 32 µg/mL, showing promising antibacterial activity when compared to conventional antibiotics like ciprofloxacin .
- Broader Spectrum : The compound also demonstrated activity against Gram-negative bacteria such as E. coli, suggesting a broad-spectrum antimicrobial potential .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group undergoes nucleophilic displacement due to its electron-deficient sulfur atom.
Mechanistic Insight :
The sulfonyl group activates the sulfur for nucleophilic attack, forming intermediates stabilized by resonance.
Oxidation and Reduction Reactions
The sulfanyl (-S-) and sulfonyl (-SO₂-) groups exhibit redox activity.
Key Observation :
Controlled oxidation of the sulfanyl group yields sulfoxides, while over-oxidation forms sulfones .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Mechanistic Pathway :
Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water.
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes regioselective electrophilic reactions:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitrothiophen-2-yl derivative | , |
| Halogenation | Cl₂/FeCl₃ | 5-Chlorothiophen-2-yl derivative | , |
Regiochemistry :
Electrophiles preferentially attack the α-position (C-5) of the thiophene ring due to resonance stabilization .
Cycloaddition Reactions Involving the Oxazole Ring
The oxazole ring participates in [4+2] cycloadditions with dienophiles:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride | Fused bicyclic adduct (oxazole as electron-deficient diene) | , |
Thermodynamic Control :
Reactions proceed under thermal conditions (100–150°C) to favor endo selectivity .
Functionalization of the 2,4-Dimethoxyphenyl Group
The electron-rich aryl group undergoes demethylation or substitution:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Demethylation | BBr₃ (anhydrous) | Hydroxy-substituted phenyl derivative | , |
| Friedel-Crafts alkylation | CH₃COCl/AlCl₃ | Acetylated aryl derivative | , |
Selectivity :
Methoxy groups direct electrophiles to the para position relative to the acetamide linkage .
Comparison with Similar Compounds
Structural Features
Oxazole Derivatives
- D31 (2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide): Differs by having a bromophenylsulfonyl group and a phenyl substituent at the 2-position instead of benzenesulfonyl and thiophen-2-yl.
- D30 (2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide) :
Substitutes the dimethoxyphenyl with an ethoxyphenyl group, reducing the number of electron-donating methoxy groups, which may lower solubility .
Thiazolidinone and Imidazole Analogues
- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): Replaces the oxazole with a thiazolidinone ring, introducing a ketone and imino group. The thiazolidinone core may alter hydrogen-bonding interactions in biological systems .
- 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide () :
Features an imidazole ring instead of oxazole, with a cyclopropylacetamide group. The imidazole’s aromaticity and basicity could influence binding kinetics compared to oxazole .
Physicochemical Properties
Key Observations :
- Melting Points : Fluorophenyl-substituted D29 has the highest melting point (244–245°C), likely due to strong intermolecular interactions from the electronegative fluorine. The target compound’s dimethoxyphenyl group may reduce crystallinity compared to D29 .
- Synthesis Yields : Yields for oxazole derivatives range from 69% (D28) to 92% (D29), suggesting that electron-withdrawing substituents (e.g., fluorine) improve reaction efficiency .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Oxazole ring formation : Cyclization of α-haloketones with thioamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Sulfanylacetamide coupling : Thiol-alkylation using a bromoacetamide intermediate, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can computational methods improve reaction design and yield optimization?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent effects, catalyst selection) .
- Machine learning : Train models on existing reaction data to predict optimal parameters (e.g., temperature, stoichiometry) for sulfanyl coupling steps .
- In silico SAR studies : Dock the compound into target proteins (e.g., bacterial enzymes) to guide functional group modifications .
Q. How can contradictions in bioactivity data between structural analogs be resolved?
- Comparative SAR analysis : Test analogs with substituted heterocycles (e.g., thiophene vs. furan) to assess how electronic effects (e.g., electron-withdrawing sulfonyl groups) influence antimicrobial activity .
- Enzyme inhibition assays : Quantify IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) to differentiate mechanistic actions .
- Metabolic stability studies : Use hepatic microsomes to evaluate whether discrepancies arise from pharmacokinetic factors .
Q. What strategies enhance yield in multi-step syntheses of this compound?
- Solvent optimization : Use DMF for polar intermediates and switch to toluene for non-polar steps to improve solubility .
- Catalyst screening : Employ Pd/C or CuI for coupling reactions to reduce side products .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate steps at peak conversion .
Q. How do substituent electronic properties influence reactivity and bioactivity?
- Electron-donating groups (e.g., 2,4-dimethoxyphenyl) : Stabilize radical intermediates during sulfanyl coupling, improving reaction efficiency .
- Thiophene vs. phenyl : Thiophene’s electron-rich nature enhances π-π stacking with biological targets, increasing binding affinity in antimicrobial assays .
- Sulfonyl group : Enhances solubility and hydrogen-bonding capacity, critical for membrane penetration in anticancer studies .
Methodological Considerations
- Controlled atmospheres : Use Schlenk lines for oxygen-sensitive steps (e.g., thiol-alkylation) .
- Scaling challenges : Pilot-scale reactions may require switching from batch to flow chemistry to maintain yield .
- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
